molecular formula C6H6BrNO B1267132 5-Bromo-2-hydroxy-3-methylpyridine CAS No. 89488-30-2

5-Bromo-2-hydroxy-3-methylpyridine

Cat. No.: B1267132
CAS No.: 89488-30-2
M. Wt: 188.02 g/mol
InChI Key: HXPMRPRBABWPKL-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position

Scientific Research Applications

Chemistry: 5-Bromo-2-hydroxy-3-methylpyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may serve as a starting material for the development of pharmaceuticals with potential therapeutic applications.

Medicine: The compound’s derivatives have been investigated for their potential as antimicrobial and anticancer agents. The presence of the bromine atom and hydroxyl group can enhance the biological activity of the resulting molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.

Safety and Hazards

“5-Bromo-2-hydroxy-3-methylpyridine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this chemical .

Future Directions

“5-Bromo-2-hydroxy-3-methylpyridine” has potential applications in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction . It can also facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-3-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds as follows: [ \text{C6H7NO} + \text{Br}_2 \rightarrow \text{C6H6BrNO} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-hydroxy-3-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 5-bromo-3-methyl-2-pyridone.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-hydroxy-3-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 5-azido-2-hydroxy-3-methylpyridine or 5-thiocyanato-2-hydroxy-3-methylpyridine.

    Oxidation: Formation of 5-bromo-3-methyl-2-pyridone.

    Reduction: Formation of 2-hydroxy-3-methylpyridine.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-methylpyridine and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-4-methylpyridine
  • 5-Bromo-2-hydroxy-6-methylpyridine
  • 5-Bromo-2-methoxypyridine

Comparison: 5-Bromo-2-hydroxy-3-methylpyridine is unique due to the specific positioning of the bromine, hydroxyl, and methyl groups on the pyridine ring This arrangement can influence the compound’s reactivity and interactions with other molecules

Properties

IUPAC Name

5-bromo-3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPMRPRBABWPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301314
Record name 5-Bromo-2-hydroxy-3-methylpyridine
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89488-30-2
Record name 5-Bromo-3-methyl-2(1H)-pyridinone
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Record name 89488-30-2
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Record name 5-Bromo-2-hydroxy-3-methylpyridine
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Record name 5-Bromo-2-hydroxy-3-methylpyridine
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Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-3-methylpyridine (0.500 g, 4.58 mmol, Acros Organics) in DCM (15 mL) was slowly added bromine (0.282 mL, 5.50 mmol). After addition, the mixture was stirred at rt for 18 h. The mixture was cooled to 0° C. and was quenched with saturated aqueous NaHCO3 (5 mL). The mixture was then extracted with EtOAc (3×20 mL). The combined organic layer were dried over MgSO4 and concentrated. The residue was then dissolved in MeOH (20 mL) and silica gel was added. The mixture was concentrated and dried in vacuo. The resulting mixture was then purified by silica gel flash column chromatography (solid loading, 0%-100% EtOAc/hexane) to afford the title compound as a light pink solid. MS (ESI, positive ion) m/z: 188,190 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.282 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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